
6-Isothiocyanato-2-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isothiocyanato-2-methyl-1,3-benzothiazole (IBT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBT is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 6-Isothiocyanato-2-methyl-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
6-Isothiocyanato-2-methyl-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-Isothiocyanato-2-methyl-1,3-benzothiazole can inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One advantage of 6-Isothiocyanato-2-methyl-1,3-benzothiazole is its versatility in terms of its potential applications in scientific research. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has been shown to have a wide range of biological activities, making it a promising candidate for drug development and other biomedical applications. However, one limitation of 6-Isothiocyanato-2-methyl-1,3-benzothiazole is its potential toxicity, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on 6-Isothiocyanato-2-methyl-1,3-benzothiazole. One area of focus is the development of new drugs based on 6-Isothiocyanato-2-methyl-1,3-benzothiazole. Researchers are also interested in exploring the mechanisms of action of 6-Isothiocyanato-2-methyl-1,3-benzothiazole and its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 6-Isothiocyanato-2-methyl-1,3-benzothiazole for various applications.
Synthesis Methods
6-Isothiocyanato-2-methyl-1,3-benzothiazole can be synthesized by reacting 2-amino-6-methylbenzothiazole with carbon disulfide and chloroform in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide and hydrochloric acid to yield 6-Isothiocyanato-2-methyl-1,3-benzothiazole.
Scientific Research Applications
6-Isothiocyanato-2-methyl-1,3-benzothiazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has been shown to have antimicrobial, antitumor, and antioxidant properties, making it a promising candidate for drug development.
properties
CAS RN |
13242-99-4 |
|---|---|
Product Name |
6-Isothiocyanato-2-methyl-1,3-benzothiazole |
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
6-isothiocyanato-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2S2/c1-6-11-8-3-2-7(10-5-12)4-9(8)13-6/h2-4H,1H3 |
InChI Key |
SCOUDZBDBWMRTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=C=S |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N=C=S |
synonyms |
Benzothiazole, 6-isothiocyanato-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




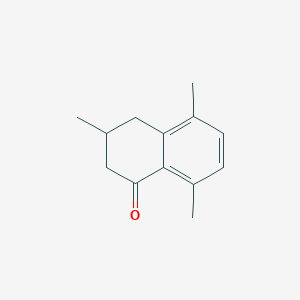
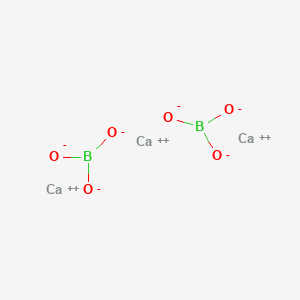
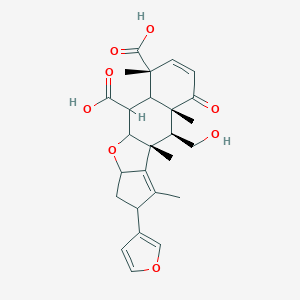
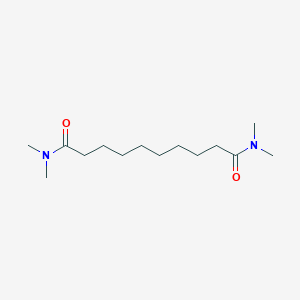
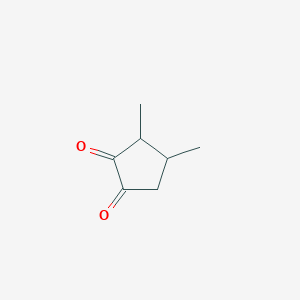
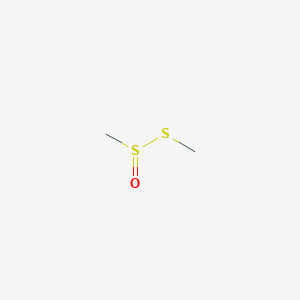
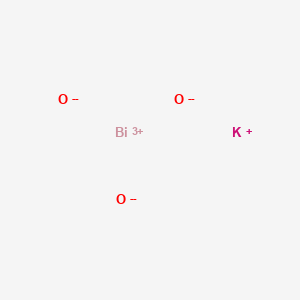
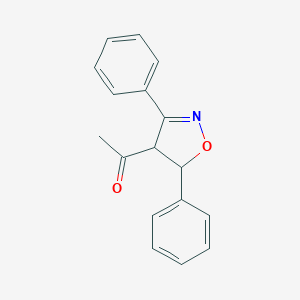
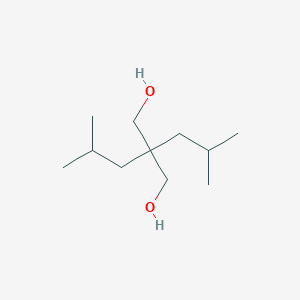


![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)
